Bismuth potassium iodide

Beschreibung

Bismuth potassium iodide (BiI₇K₄) is a complex inorganic compound with a molecular weight of 1253.7 g/mol, characterized by its red to dark red crystalline powder form . It is synthesized by combining bismuth nitrate with potassium iodide (KI) in acidic solutions, as seen in analytical and preparative protocols . This compound is notable for its use in chemical detection methods, particularly in identifying bismuth ions and alkaloids, and serves as a reagent in spectrophotometric assays for quality control in pharmaceuticals .

Eigenschaften

IUPAC Name |

bismuth;potassium;tetraiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Bi.4HI.K/h;4*1H;/q+3;;;;;+1/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONBIUAZBGHXJDM-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

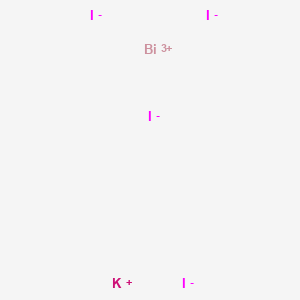

[K+].[I-].[I-].[I-].[I-].[Bi+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BiI4K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

755.6966 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39775-75-2, 41944-01-8 | |

| Record name | Potassium tetraiodobismuthate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039775752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bismuth potassium iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041944018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrapotassium heptaiodobismuthate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.523 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Bismuth potassium iodide can be synthesized through a reaction involving bismuth triiodide (BiI₃) and potassium iodide (KI). The reaction typically occurs in an aqueous solution, where bismuth triiodide is dissolved in a potassium iodide solution, leading to the formation of BiKI₄. The reaction conditions often include controlled temperature and pH to ensure the purity and yield of the compound .

Industrial Production Methods

Industrial production of bismuth;potassium;tetraiodide follows similar synthetic routes but on a larger scale. The process involves the careful handling of reactants and optimization of reaction conditions to maximize yield and minimize impurities. The compound is then purified through recrystallization or other suitable methods to achieve the desired quality for industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions

Bismuth potassium iodide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state compounds.

Reduction: It can be reduced under specific conditions to yield lower oxidation state products.

Substitution: This compound can participate in substitution reactions where iodine atoms are replaced by other halogens or functional groups

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like nitric acid (HNO₃) and reducing agents such as sodium borohydride (NaBH₄). The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bismuth oxides, while reduction can produce bismuth metal or lower iodides .

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

Gastrointestinal Health

Bismuth compounds, including bismuth potassium iodide, are primarily known for their role in treating gastrointestinal disorders. They exhibit gastroprotective effects and are effective against Helicobacter pylori infections. Bismuth's mechanism involves the formation of protective barriers on gastric mucosa and its antimicrobial properties against various pathogens .

Antimicrobial and Anticancer Properties

Research has highlighted bismuth's broad spectrum of antimicrobial activity, which extends to anti-leishmanial and anti-cancer properties. Bismuth compounds can interact with nucleosides and proteins, influencing biological pathways that may lead to therapeutic effects .

Material Science Applications

Photovoltaic Devices

this compound is explored in the development of perovskite solar cells. The incorporation of potassium iodide into bismuth-based perovskites enhances their stability and photovoltaic performance. For instance, studies have shown improved power conversion efficiency in bismuth perovskite films when potassium iodide is added to the precursor solution . The presence of potassium iodide helps reduce surface defects and optimize the morphology of the films, which is crucial for efficient light absorption and charge transport .

Nanostructured Materials

The synthesis of bismuth sulfoiodide nanorods has been achieved using a wet chemical method involving potassium iodide. These nanostructures exhibit potential applications in optoelectronics due to their unique electronic properties .

Environmental Monitoring

Trace Element Detection

The anion-exchange separation method utilizing potassium iodide has been applied for detecting trace amounts of cadmium and bismuth in high-purity zinc samples. This method demonstrates the utility of this compound in analytical chemistry for environmental monitoring and ensuring the purity of metals used in various applications .

Case Studies

Wirkmechanismus

The mechanism by which bismuth;potassium;tetraiodide exerts its effects involves several molecular targets and pathways. In biological systems, it interacts with cellular components, leading to enzyme inhibition, disruption of intracellular processes, and attenuation of reactive oxygen species (ROS) defense. These interactions contribute to its antimicrobial and anticancer activities .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Bismuth-Iodide Compounds

Structural and Compositional Differences

| Compound | Formula | Crystal Structure | Key Structural Features |

|---|---|---|---|

| Bismuth Potassium Iodide | BiI₇K₄ | Not explicitly reported | Likely a complex iodide with K⁺ counterions |

| Bismuth Iodide (BiI₃) | BiI₃ | Hexagonal | Layered 2D structure with Bi-I octahedra |

| Bismuth Oxyiodide (BiOI) | BiOI | Tetragonal | [Bi₂O₂]²⁺ layers interleaved with I⁻ layers |

| Cs₃Bi₂I₉ Perovskite | Cs₃Bi₂I₉ | Hexagonal (0D) | Isolated [Bi₂I₉]³⁻ dimers |

| Methylammonium Bismuth Iodide (MBI) | CH₃NH₃BiI₄ | 2D layered | Hybrid organic-inorganic structure |

Key Observations :

- This compound’s structure remains less characterized compared to well-studied perovskites like Cs₃Bi₂I₉, which exhibits a 0D dimer configuration .

- BiI₃ and BiOI adopt layered structures, enabling applications in photocatalysis and semiconductors , whereas BiI₇K₄’s utility is primarily analytical.

Photocatalytic and Semiconductor Performance

- BiOI : Exhibits visible-light-driven photocatalytic activity, with a bandgap tuned by synthesis temperature (e.g., 1.8–2.1 eV). Its efficiency in degrading organic pollutants is attributed to its 2D morphology and high surface area (20.71 m²/g) .

- BiI₃ : Used in gamma-ray detection and as a semiconductor with a hexagonal structure. Its wide bandgap (~1.8 eV) limits optoelectronic applications but ensures stability .

- MBI: A lead-free solar absorber with a bandgap of ~2.1 eV and nanosecond carrier lifetimes, rivaling lead halide perovskites. It is air-stable, forming a passivating surface layer .

- This compound : Lacks reported optoelectronic applications but is critical in colorimetric assays for bismuth detection via yellow BiI₄⁻ complex formation .

Thermodynamic and Environmental Stability

- MBI and Cs₃Bi₂I₉ : Exhibit superior air stability compared to lead-based perovskites, making them viable for solar cells .

- This compound : Requires storage in brown glass to prevent degradation, indicating sensitivity to light or moisture .

- BiI₃ : Stable under ambient conditions but degrades in strongly acidic or alkaline environments .

Biologische Aktivität

Bismuth potassium iodide (BKI) is an inorganic compound that has garnered attention for its biological activities, particularly in the treatment of gastrointestinal disorders and infections. This article provides a detailed overview of the biological activity of BKI, including its mechanisms of action, case studies, and research findings.

Overview of Bismuth Compounds

Bismuth compounds, including BKI, have been primarily used to treat infections caused by Helicobacter pylori and other gastrointestinal ailments. They are known for their low toxicity and effectiveness in combination therapies, which help overcome bacterial resistance. Despite their therapeutic potential, bismuth compounds exhibit limited bioavailability, with less than 1% absorption when taken orally, leading to rapid excretion from the body .

The biological activity of BKI can be attributed to several mechanisms:

- Antimicrobial Activity : BKI has demonstrated significant antimicrobial properties against various pathogens. It disrupts bacterial cell wall integrity and inhibits critical enzymes involved in respiration and metabolism . Notably, it has been shown to inhibit H. pylori by downregulating virulence factors such as CagA and VacA, disrupting flagella assembly, and impairing antioxidant defenses .

- Synergistic Effects : When combined with antibiotics, BKI enhances the efficacy of treatment regimens against resistant strains. This synergy is particularly valuable in clinical settings where antibiotic resistance poses a significant challenge .

- Toxicity Considerations : While BKI is generally safe at therapeutic doses, excessive exposure can lead to toxicity. Case studies have reported instances of neurotoxicity and renal failure associated with high blood levels of bismuth . Monitoring and managing dosage is crucial to avoid adverse effects.

Case Studies

Several case studies highlight the biological activity and effects of BKI:

- Gastrointestinal Disorders : A study involving patients with peptic ulcers treated with bismuth compounds showed significant healing rates compared to controls. Patients receiving BKI in combination with antibiotics experienced faster recovery and lower recurrence rates .

- Neurotoxicity Cases : In one notable case, a patient developed acute renal failure and neurological symptoms after prolonged use of bismuth-containing medications. Blood tests revealed elevated bismuth levels, necessitating chelation therapy for recovery .

- In Vitro Studies : Laboratory studies demonstrated that BKI effectively inhibited the growth of H. pylori strains in vitro, supporting its use as a therapeutic agent. The minimum inhibitory concentration (MIC) values indicated potent antibacterial activity against several strains .

Research Findings

Recent research has expanded our understanding of the biological activities of bismuth compounds:

- Structure-Activity Relationships : Investigations into the structural properties of bismuth complexes have revealed that modifications can enhance their antibacterial activity. For instance, certain di-aryl Bi phosphinates exhibited MIC values as low as 0.63 μM against methicillin-resistant Staphylococcus aureus (MRSA) .

- Multifunctional Applications : Beyond antibacterial properties, bismuth compounds are being explored for their potential anti-cancer and antiparasitic activities. Studies suggest that they may inhibit tumor cell proliferation and possess antifungal properties as well .

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard methods for synthesizing bismuth potassium iodide, and how do reaction conditions influence product purity?

this compound (KBiI₄) is typically synthesized via electrochemical or wet-chemical routes. For electrochemical synthesis, a common protocol involves using acidic nitrate baths with controlled pH (e.g., pH 0.2–2.0) to selectively produce BiI₃ or BiOI intermediates, which are then combined with KI . Key parameters include:

Q. Table 1: Synthesis Conditions and Products

| pH | Primary Product | Bandgap (eV) | Morphology |

|---|---|---|---|

| 0.2 | BiI₃ | 1.72 | Hexagonal plates |

| 2.0 | BiOI | 1.85–1.98 | Cactus-like structures |

Methodological Tip : Use X-ray diffraction (XRD) and energy-dispersive X-ray spectroscopy (EDS) to confirm phase purity and stoichiometry .

Q. How is this compound characterized in terms of structural and optical properties?

Characterization involves:

- Structural analysis : XRD for crystallinity, SEM/TEM for morphology (e.g., hexagonal plates for BiI₃ ).

- Optical properties : UV-Vis diffuse reflectance spectroscopy with Kubelka-Munk transforms to determine indirect bandgaps (1.7–2.0 eV) .

- Thermal stability : Thermogravimetric analysis (TGA) to assess decomposition thresholds (decomposes in water; stable in dry environments) .

Key Consideration : Hydrate formation can alter optical properties; store samples in desiccators .

Advanced Research Questions

Q. What mechanisms explain the photocatalytic activity of this compound derivatives, and how can efficiency be optimized?

BiOI (a derivative) exhibits visible-light-driven photocatalysis due to its layered structure and suitable bandgap. Mechanisms include:

Q. Optimization Strategies :

Q. Table 2: Photocatalytic Performance Metrics

| Material | Pollutant Degraded | Efficiency (%) | Light Source |

|---|---|---|---|

| BiOI | Rhodamine B | 92 (4 hours) | 300 W Xe lamp |

| BiI₃ | Humic acid | 78 (6 hours) | Solar simulator |

Q. How can conflicting data on this compound’s bandgap values be resolved?

Discrepancies in reported bandgaps (1.7–2.0 eV) arise from:

Q. Resolution Protocol :

Standardize synthesis protocols (e.g., ISO/IEC guidelines).

Cross-validate using multiple techniques (e.g., Tauc plots from UV-Vis and ellipsometry) .

Report detailed experimental conditions (e.g., light source intensity, sample thickness).

Q. What analytical methods are recommended for quantifying bismuth in potassium iodide matrices?

Q. Table 3: Analytical Method Comparison

| Method | Sensitivity (ppm) | Sample Type |

|---|---|---|

| Brucine photometric | 0.1 | Solid/liquid |

| Hydride generation-AFS | 0.01 | Aqueous solutions |

| Iodometric titration | 1.0 | High-purity solids |

Q. How do researchers address contradictions in this compound’s stability under ambient conditions?

Conflicting reports on stability often stem from:

- Humidity sensitivity : Decomposes in water; use inert atmospheres (N₂/Ar) during handling .

- Light exposure : UV light accelerates degradation; store in amber glass .

Experimental Design Tip : Conduct accelerated aging tests (85°C/85% RH) and monitor via XRD to assess phase stability .

Methodological Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.